4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine
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Overview
Description
The compound “4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine” is likely to be an organic compound containing a benzo[d]thiazol-2-amine core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazol-2-amine core, with a furan ring attached via a methylene bridge. The benzo[d]thiazol-2-amine core also has two fluorine atoms attached at the 4 and 6 positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine group, the fluorine atoms, and the furan ring. Each of these functional groups can participate in different types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could affect its polarity and the presence of an amine group could make it a base .Scientific Research Applications
Furan and Benzochalcogenodiazole Based Multichromic Polymers
Furan and benzochalcogenodiazole based monomers, incorporating elements such as furan and benzochalcogenodiazole, have been developed for the creation of multichromic polymers. These polymers, synthesized through electrochemical methods, exhibit unique intramolecular charge transfer properties and multicolor characteristics at different redox states. They possess low band gaps, highlighting their potential in advanced electronic and optical applications (İçli-Özkut et al., 2013).
Metalation of Aromatic Heterocycles Using Mixed Lithium-Zinc Species
The deprotonation and functionalization of benzothiazole and other aromatic heterocycles using mixed lithium-zinc species have been explored. This method facilitates the regioselective synthesis of functionalized derivatives, crucial for cross-coupling reactions in the synthesis of complex organic molecules. Such advancements underscore the role of 4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine derivatives in the development of new synthetic routes (L'Helgoual'ch et al., 2008).
Synthesis and Reactivity of Benzothiazole Derivatives
The synthesis and subsequent electrophilic substitution reactions of benzothiazole derivatives demonstrate their versatile reactivity and utility in organic synthesis. These compounds serve as pivotal intermediates in the development of various organic molecules, illustrating the importance of this compound in medicinal chemistry and material science (Aleksandrov et al., 2021).
Enantioselective Synthesis of 1,3-Polyols
The carbohydrate-based approach to the enantioselective synthesis of 1,3-polyols involves the use of furan derivatives, highlighting their application in the synthesis of complex organic molecules with specific stereochemistry. This method underscores the potential of furan-based compounds like this compound in the synthesis of biologically relevant molecules (Di Nardo et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,6-difluoro-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2OS/c13-7-4-9(14)11-10(5-7)18-12(16-11)15-6-8-2-1-3-17-8/h1-5H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWUHTGBBJECKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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